2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMETXOAKWMULCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including enzymes, receptors, and proteins involved in various biochemical pathways.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target, resulting in altered biochemical processes.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability, due to their favorable physicochemical properties.
Biological Activity
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid (CAS No. 1086380-12-2) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by various studies and data.
- Molecular Formula : C11H8BrNO2S
- Molecular Weight : 298.2 g/mol
- PubChem CID : 28875559
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit notable antimicrobial properties. In particular, this compound has demonstrated promising activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| HT29 (Colon Cancer) | <1.98 | Doxorubicin |
| A-431 (Skin Cancer) | <1.61 | Doxorubicin |
The presence of electron-donating groups on the phenyl ring has been linked to increased activity, highlighting the importance of molecular structure in therapeutic efficacy .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in several studies. For instance, compounds similar to this compound have shown effectiveness in reducing seizure activity in animal models:
- Compound Efficacy : Certain thiazoles have been reported to eliminate tonic extensor phases and provide significant protection against induced seizures .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiazole derivatives, including the bromophenyl-substituted variant. The compound exhibited comparable activity to standard antibiotics, indicating its potential as an alternative treatment option for resistant bacterial strains .
- Anticancer Research : Investigations into the cytotoxic effects of thiazole derivatives against cancer cell lines revealed that modifications at specific positions on the thiazole ring significantly enhanced their anticancer properties. One derivative showed IC50 values lower than those of established chemotherapeutics .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid. This compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The presence of the bromine atom in the structure is believed to enhance its antibacterial efficacy .
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Activity Level |
|---|---|
| Methicillin-resistant S. aureus | High |
| Vancomycin-resistant E. faecium | Moderate |
| Drug-resistant Candida strains | Effective |
Anticancer Potential
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated significant cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular targets .
Case Study: Anticancer Activity
In a study evaluating several thiazole derivatives, this compound exhibited an IC50 value in the low micromolar range against U251 glioblastoma cells, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggested that electron-withdrawing groups like bromine significantly enhance potency .
Anticonvulsant Properties
The anticonvulsant activity of thiazole compounds has also been explored. Research indicates that this compound may exhibit anticonvulsant effects comparable to established medications like ethosuximide. The SAR studies suggest that substitutions on the phenyl ring are crucial for enhancing anticonvulsant activity .
Table 2: Anticonvulsant Activity Comparison
| Compound | Median Effective Dose (mg/kg) |
|---|---|
| Ethosuximide | 140 |
| This compound | ~20 |
Conclusion and Future Directions
The diverse applications of this compound highlight its potential as a valuable scaffold in drug development. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological properties.
Future studies should focus on:
- Expanding the library of thiazole derivatives to explore additional biological activities.
- Conducting in vivo studies to assess safety and efficacy.
- Investigating combination therapies with other anticancer or antimicrobial agents to enhance therapeutic outcomes.
Comparison with Similar Compounds
Below is a detailed comparison of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid with structurally related analogs.
Structural Variations and Physicochemical Properties
Key structural differences among analogs include:
Substituent Type : Bromine, methyl, chloro, trifluoromethyl, or fluorophenyl groups.
Substituent Position : Para (4-), meta (3-), or ortho (2-) positions on the phenyl ring.
Linkage : Direct attachment (e.g., 4-methylphenyl) versus benzyl linkage (e.g., [(4-methylphenyl)methyl]).
Table 1: Structural and Physicochemical Comparison
Anti-Virulence and Antimicrobial Potential
- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid : Demonstrated strong binding affinity to Staphylococcus aureus AgrA receptor (a quorum-sensing regulator) in docking studies, suggesting anti-virulence activity .
- This compound : While direct biological data are unavailable, its bromine substituent may enhance membrane permeability and target binding compared to methyl analogs due to increased lipophilicity and steric effects .
Structure-Activity Relationships (SAR)
Preparation Methods
Starting Material Preparation
- 4-Bromophenacyl bromide or a related α-bromo ketone derivative bearing the 4-bromophenyl substituent is synthesized or procured.
- Thiourea is used as the sulfur and nitrogen source for thiazole ring formation.
Condensation Reaction
Introduction of the Carboxylic Acid Group
- The carboxylic acid group at the 4-position of the thiazole ring can be introduced by oxidation of the methyl group or by using dichloroacetic acid in the reaction mixture.
- An alternative method involves the reaction of the intermediate thiazole with dichloroacetic acid and thiourea to directly form 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives.
- Acidification and purification steps follow to isolate the final carboxylic acid compound.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Structural confirmation is performed using spectroscopic methods such as FTIR, ^1H NMR, ^13C NMR, and elemental analysis.
- Key spectral signals include:
Alternative Synthetic Routes and Reaction Conditions
Aqueous Medium Reactions
Use of Dehydrating Agents for Cyclization
- For related thiazole derivatives, cyclization and ring closure have been facilitated by strong dehydrating agents such as polyphosphoric acid or Eaton’s reagent, typically at elevated temperatures (around 120 °C).
- While this method applies more to quinolone-type fused ring systems, it demonstrates the versatility of thiazole functionalization.
Data Table Summarizing Key Preparation Parameters
Summary of Research Findings
- The Hantzsch thiazole synthesis is the cornerstone method for preparing 2-substituted 1,3-thiazoles, including 2-[(4-bromophenyl)methyl]-1,3-thiazole derivatives.
- Mild aqueous conditions can improve product purity and yield.
- Introduction of the carboxylic acid group at the 4-position can be achieved via reaction with dichloroacetic acid or by oxidation strategies.
- Spectroscopic data consistently confirm the formation of the thiazole ring and the carboxylic acid functionality.
- Variations in substituents and reaction conditions allow for a broad scope of related thiazole derivatives with potential biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid?
- Methodology : Synthesis typically involves cyclocondensation of a brominated benzyl precursor with thiazole-forming reagents (e.g., thiourea derivatives). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Reaction monitoring by TLC or HPLC ensures intermediate control .
- Key Data : Melting point (175–177°C) and LogP (2.566) from experimental measurements serve as quality benchmarks .
Q. How should this compound be characterized to confirm structural integrity?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data (<1.0 Å) for accurate bond-length/angle analysis .
- Spectroscopy : / NMR (DMSO-d6) to verify aromatic proton environments and thiazole ring integrity. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 327.18) .
Q. What physicochemical properties are critical for solubility and formulation studies?
- Methodology : Determine LogP (2.566) via shake-flask experiments (octanol/water partitioning) and polar surface area (74.63 Ų) using computational tools (e.g., Molinspiration). Solubility in DMSO (>50 mg/mL) and aqueous buffers (pH 7.4, <0.1 mg/mL) guides in vitro assay design .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Methodology :
- Substituent modification : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess bioactivity shifts.
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), correlating binding affinity (ΔG) with experimental IC values .
Q. What strategies address polymorphism or crystallographic disorder in X-ray analysis?
- Methodology : Apply SHELXL’s TWIN/BASF commands to refine twinned crystals. For disordered regions, use PART/ISOR restraints. High-resolution data (Cu-Kα, λ=1.54178 Å) minimizes model bias .
Q. How should contradictory data on purity or bioactivity be resolved?
- Methodology :
- Analytical cross-validation : Compare HPLC (C18 column, 254 nm) with LC-MS to confirm purity (>97%).
- Dose-response assays : Replicate enzyme inhibition studies (e.g., COX-2 IC) under standardized conditions (n≥3) to address variability .
Q. What computational approaches predict metabolic stability or toxicity?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to estimate HOMO/LUMO energies (reactivity indices).
- ADMET prediction : Use SwissADME to assess cytochrome P450 interactions and hepatotoxicity risks .
Q. How can bioactivity against specific targets (e.g., inflammatory mediators) be validated?
- Methodology :
- In vitro assays : Measure EP2/EP3 receptor agonism (EC) via cAMP ELISA in HEK293 cells.
- Selectivity profiling : Test against related receptors (EP1, EP4) to confirm subtype specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
